![molecular formula C13H11F3N6S2 B2589834 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956964-73-1](/img/structure/B2589834.png)
4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is an intriguing molecule that embodies a complex structure, merging various heterocycles with functional groups. Its unique configuration offers a range of reactivities and applications across different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol typically begins with the construction of its core heterocyclic units, followed by stepwise functionalization:
Formation of 1H-Pyrazole: : Starting from an appropriate substituted hydrazine and a β-keto ester, under acidic conditions, this step builds the pyrazole ring.
Construction of Thiazole Ring: : The next step involves the reaction between a thioamide and α-haloketone, leading to the formation of the thiazole.
Assembly of Triazole: : The triazole is then synthesized through a reaction involving hydrazine and a carbonyl compound, which is coupled with the previously synthesized thiazole and pyrazole.
Industrial production methods would likely employ optimized catalysts, solvents, and automated processes to improve yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to introduce sulfoxides or sulfones at the thiol group. Reduction reactions could be used to alter substituents, influencing electronic properties.
Substitution Reactions: : Electrophilic or nucleophilic substitution at the pyrazole, thiazole, and triazole rings can lead to varied derivatives, each with unique properties.
Cyclization Reactions: : Intramolecular reactions can yield various fused ring structures.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Sodium periodate (NaIO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: : Palladium on carbon (Pd/C), Platinum (Pt)
Major Products Formed
Sulfoxides
Sulfones
Various substituted pyrazoles, thiazoles, and triazoles
Scientific Research Applications
Chemistry
In chemistry, this compound acts as a versatile building block for designing complex molecules and materials with tailored properties.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents, targeting enzymes and receptors associated with diseases such as cancer and inflammatory conditions.
Industry
Industrially, it finds use in the development of specialty chemicals, including agricultural chemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects is largely dependent on its interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit enzymes by binding to active sites, altering their activity.
Receptor Modulation: : The compound can modulate receptor pathways, influencing signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-4-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
4-Allyl-5-{2-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol apart is the specific positioning of its functional groups, which may enhance binding affinity and specificity to biological targets, leading to superior efficacy and selectivity in its applications.
By understanding these facets of the compound, researchers and industrial chemists can better exploit its properties for innovative applications. What do you think is the most fascinating aspect of this compound?
Properties
IUPAC Name |
3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6S2/c1-3-4-21-10(18-19-11(21)23)8-6-24-12(17-8)22-9(13(14,15)16)5-7(2)20-22/h3,5-6H,1,4H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHXMGXPCFKYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
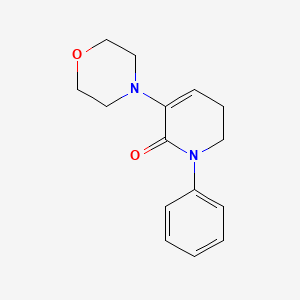
![propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2589752.png)
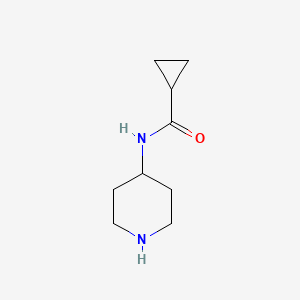
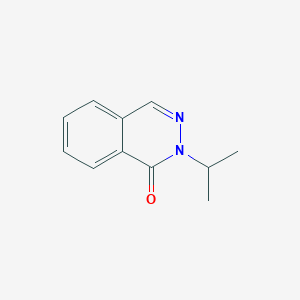
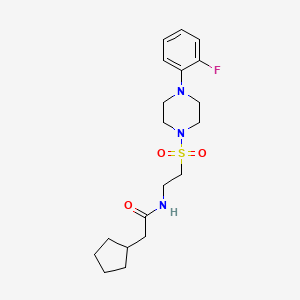
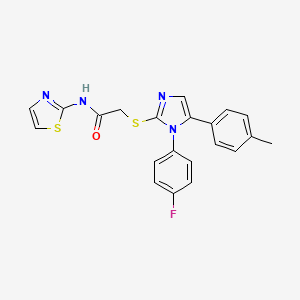
![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
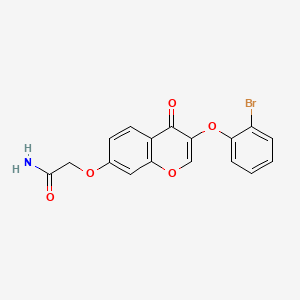
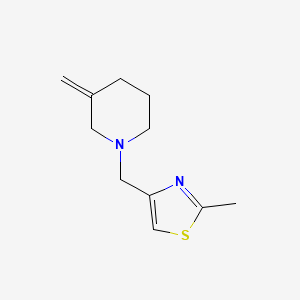
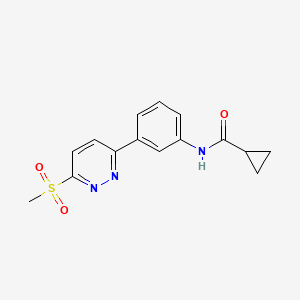
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
